molecular formula C9H18O2 B6588285 [4-(propan-2-yl)oxan-4-yl]methanol CAS No. 1506937-92-3

[4-(propan-2-yl)oxan-4-yl]methanol

Cat. No. B6588285
CAS RN: 1506937-92-3
M. Wt: 158.2
InChI Key:
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Description

[4-(Propan-2-yl)oxan-4-yl]methanol, also known as 4-methylpentan-2-ol, is an organic compound with the molecular formula C6H14O. It is a clear, colorless liquid with a mild, sweet odor and a boiling point of 139.4 °C. 4-methylpentan-2-ol is found in many industrial and consumer products, such as solvents, fuels, adhesives, and lubricants. It is also used as a precursor in the production of pharmaceuticals, fragrances, and flavorings.

Scientific Research Applications

[4-(propan-2-yl)oxan-4-yl]methanolan-2-ol has a wide range of scientific research applications. It has been used as a solvent in a variety of studies, including the synthesis of new materials, the study of reaction mechanisms, and the extraction of natural products. It has also been used as a reagent in synthesis reactions, such as the formation of esters, amides, and thioesters. In addition, [4-(propan-2-yl)oxan-4-yl]methanolan-2-ol has been used in the study of enzyme kinetics, protein folding, and cell signaling.

Mechanism of Action

The mechanism of action of [4-(propan-2-yl)oxan-4-yl]methanolan-2-ol is not yet fully understood. However, it is known to act as a proton donor, donating protons to molecules in order to promote certain reactions. It is also believed to act as a hydrogen bond acceptor, accepting hydrogen bonds from other molecules in order to promote certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(propan-2-yl)oxan-4-yl]methanolan-2-ol are not yet fully understood. However, it is known to act as a central nervous system depressant, causing sedation and sleepiness. In addition, it has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.

Advantages and Limitations for Lab Experiments

[4-(propan-2-yl)oxan-4-yl]methanolan-2-ol has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is also non-toxic and non-flammable. It is also a relatively mild solvent, making it suitable for use in a variety of reactions. However, it is volatile and has a low boiling point, making it difficult to use in reactions that require high temperatures.

Future Directions

There are several potential future directions for research on [4-(propan-2-yl)oxan-4-yl]methanolan-2-ol. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential medical applications. In addition, it could be used as a starting material in the synthesis of new compounds, and its reactivity could be studied in more detail. Finally, its potential environmental impact could be investigated, as it is a component of many consumer products.

Synthesis Methods

[4-(propan-2-yl)oxan-4-yl]methanolan-2-ol can be synthesized through the reaction of propylene oxide and methanol in the presence of a base catalyst. The reaction takes place in two steps: first, the propylene oxide reacts with the methanol to form an alkoxide intermediate, and then the alkoxide intermediate is hydrolyzed to form the final product. The reaction can be carried out at temperatures ranging from 40 to 70 °C, and the yield of [4-(propan-2-yl)oxan-4-yl]methanolan-2-ol is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(propan-2-yl)oxan-4-yl]methanol' involves the conversion of a starting material, 4-(propan-2-yl)oxan-4-ol, to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-(propan-2-yl)oxan-4-ol", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(propan-2-yl)oxan-4-ol in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid dropwise until the pH reaches 2-3.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain [4-(propan-2-yl)oxan-4-yl]methanol as a colorless oil.", "Step 6: To purify the product, dissolve it in a small amount of methanol and add sodium hydroxide until the pH reaches 9-10.", "Step 7: Extract the product with diethyl ether and wash the organic layer with water.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain pure [4-(propan-2-yl)oxan-4-yl]methanol as a colorless oil." ] }

CAS RN

1506937-92-3

Product Name

[4-(propan-2-yl)oxan-4-yl]methanol

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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